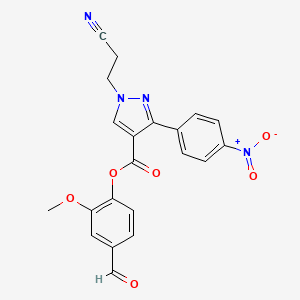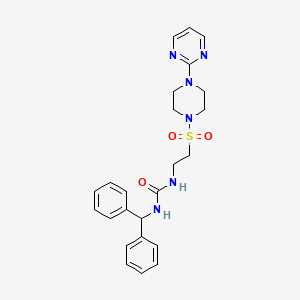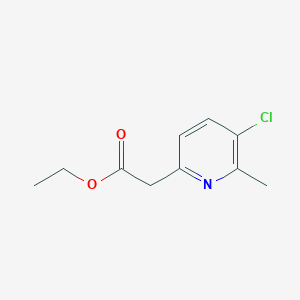
N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as MQOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQOA is a quinoline-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Aplicaciones Científicas De Investigación
Structural and Fluorescence Properties
N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, along with its derivatives, has been studied for its structural aspects and properties, especially in the context of salt and inclusion compounds. Karmakar et al. (2007) explored the structural behavior of amide-containing isoquinoline derivatives, finding that specific compounds form gels or crystalline solids upon treatment with different mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths when forming host–guest complexes, although the protonated state of one derivative was not fluorescence active. This suggests potential applications in materials science, particularly for fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Corrosion Inhibition
Nasser and Sathiq (2017) investigated the corrosion inhibition properties of Mannich bases derived from this compound for mild steel in sulfuric acid solution. Their research indicated that these compounds are effective corrosion inhibitors, demonstrating a mixed-type, predominantly cathodic control mechanism. This implies the potential use of these derivatives in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Nasser & Sathiq, 2017).
Insecticidal Activity
Bakhite et al. (2014) synthesized and tested various pyridine derivatives, including compounds structurally related to this compound, for their insecticidal activity against the cowpea aphid, Aphis craccivora Koch. Their findings revealed that certain derivatives possess moderate to strong aphidicidal activities, with one compound being about four times as effective as the commercial insecticide acetamiprid. This suggests the potential application of these compounds in agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antifungal Agents
Derivatives of this compound have been identified as broad-spectrum antifungal agents. Bardiot et al. (2015) discovered that these derivatives exhibit fungicidal activity against Candida species and antifungal activity against Aspergillus species. The development of this series was challenged by low plasmatic stability, yet modifications led to compounds with improved stability while maintaining in vitro antifungal activity. These findings indicate potential applications in the development of new antifungal therapies (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-8-6-17(7-9-18)23-21(26)15-29-19-4-2-3-16-5-10-20(24-22(16)19)25-11-13-28-14-12-25/h2-10H,11-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMXXUUHAFPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)
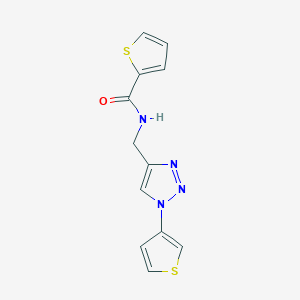

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)
![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)
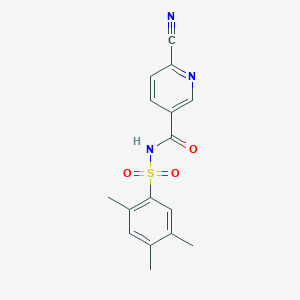

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)
![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)
